Lesopitron dihydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of Lesopitron dihydrochloride involves the creation of new polymorphs I and II, characterized by their infrared spectra and X-ray diffraction patterns .Molecular Structure Analysis

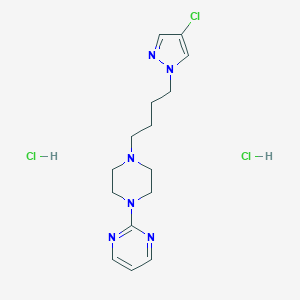

The molecular formula of Lesopitron dihydrochloride is C15H23Cl3N6 . The average molecular weight is 393.74 .Chemical Reactions Analysis

Lesopitron dihydrochloride is a full and selective 5-HT1A receptor agonist with an IC50 of 125 nM in rat hippocampal membranes . It inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes to the same extent as 5-HT .Physical And Chemical Properties Analysis

Lesopitron dihydrochloride is a solid, white to off-white substance . It should be stored at 4°C, sealed, and away from moisture . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Aplicaciones Científicas De Investigación

Anxiolytic Potency and Tolerability : Lesopitron, a 5-hydroxytryptamine 1A agonist, shows greater potency in animal models of anxiety compared to other drugs in its class and lacks antidopaminergic effects associated with similar drugs. A study found the maximum tolerated dose in patients with generalized anxiety disorder to be 50 mg twice daily, which is higher than the dose tested in healthy volunteers (Sramek et al., 1996).

Pharmacological Profile and Safety : Lesopitron exhibits negligible effects on alpha-adrenergic and dopaminergic receptors, with low acute toxicity and no potentiation of alcohol or barbiturates effects. Long-term use led to reductions in plasma glucose, triglycerides, phospholipids, and cholesterol (Micheli, 2001).

Interaction with Central 5-HT1A Receptors : Lesopitron binds to 5-HT1A receptors in the rat brain with relatively high affinity, showing agonistic action at both pre- and postsynaptic receptors. This interaction likely contributes to its anxiolytic-like properties, though its action at central 5-HT1A receptors may not fully explain these properties (Haj-Dahmane et al., 1994).

Effects on the Central Nervous System : Studies indicate that Lesopitron's agonist effect on 5-HT1A receptors and its marked hypothermic effect add value to its potential as a neuroprotective agent, aside from its anxiolytic properties (Fisas et al., 2004).

Effects on Serotonin and Dopamine Turnover : Lesopitron significantly reduces serotonin levels in the frontal cortex of awake rats, suggesting an agonistic action at 5-HT1A autoreceptors controlling serotonin release. Unlike structurally related compounds, it does not affect dopaminergic systems at anxiolytic doses (Ballarín et al., 1994).

Metabolism and Excretion : After oral administration in rats and dogs, Lesopitron is rapidly absorbed and primarily excreted into feces via bile. It is widely distributed in the body, with the highest concentrations found in the liver and kidney. No accumulation was observed after repeated administration (Serafini et al., 1997).

Efficacy in Generalized Anxiety Disorder : A study comparing Lesopitron with lorazepam and placebo in patients with generalized anxiety disorder found both Lesopitron and lorazepam to be beneficial, especially in patients with recurrent anxiety disorder (Fresquet et al., 2000).

Pharmacokinetic Studies : An automated liquid chromatographic assay method was developed for analyzing Lesopitron and its metabolite in human plasma, demonstrating a selective and linear concentration range and good recovery, accuracy, and precision (García-Encina et al., 1995).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN6.2ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;;/h3-5,12-13H,1-2,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDLQJUAYQRGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157588 | |

| Record name | Lesopitron dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lesopitron dihydrochloride | |

CAS RN |

132449-89-9 | |

| Record name | Lesopitron dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132449899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesopitron dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LESOPITRON DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T5L4T8473 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)

![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)